molecular formula C11H7Cl2NO B2740243 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 881041-52-7

1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B2740243
CAS No.: 881041-52-7
M. Wt: 240.08
InChI Key: OPBNBGQZXPPUPX-UHFFFAOYSA-N
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Description

1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by the presence of a pyrrole ring substituted with a 2,5-dichlorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2,5-dichlorobenzaldehyde with pyrrole under specific conditions. One common method is the Vilsmeier-Haack reaction, where the aldehyde group is introduced into the pyrrole ring using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction is carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

    Oxidation: 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(2,5-dichlorophenyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the context of its use and the specific biological target involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dichlorophenyl)piperazine
  • 1-(2,5-dichlorophenyl)-5-isopropylbiguanide hydrochloride
  • 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile

Uniqueness

1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the pyrrole ring and the 2,5-dichlorophenyl group, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-8-3-4-10(13)11(6-8)14-5-1-2-9(14)7-15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBNBGQZXPPUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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